BenchChemオンラインストアへようこそ!

1H-Pyrazolo[3,4-C]pyridin-7-amine

Fragment-Based Drug Discovery Medicinal Chemistry Scaffold Functionalization

Select 1H-pyrazolo[3,4-c]pyridin-7-amine for its unique [3,4-c] regiochemistry and five orthogonal diversification vectors (N1, N2, C3, C5, C7). The unsubstituted N1-H and free 7-NH₂ are essential for hinge-region hydrogen bonding with kinases such as GSK3α/β, CLK1, and DYRK1A. Unlike the [3,4-b] isomer, this scaffold exhibits a less biased tautomeric equilibrium (~9 kcal/mol smaller energy gap) and higher predicted pKa (4.88), offering superior physicochemical tunability for hit-to-lead campaigns. Validated entry point for oncology (IC₅₀ 3.0–16.0 µM in prostate cancer/melanoma) and neurodegeneration programs. Ensure fragment library integrity.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 518038-78-3
Cat. No. B1640618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-C]pyridin-7-amine
CAS518038-78-3
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1C=NN2)N
InChIInChI=1S/C6H6N4/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H2,7,8)(H,9,10)
InChIKeySGFRUQZYZBPQCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[3,4-C]pyridin-7-amine (CAS 518038-78-3): A Versatile Heterocyclic Scaffold for Kinase-Targeted Fragment-Based Drug Discovery


1H-Pyrazolo[3,4-C]pyridin-7-amine (CAS 518038-78-3), a heterocyclic amine with molecular formula C₆H₆N₄ and molecular weight 134.14 g/mol, belongs to the pyrazolopyridine class of purine isosteres [1]. This bicyclic scaffold, comprising a pyrazole ring fused to a pyridine ring at the 3,4-c positions, serves as a cornerstone for fragment-based drug discovery (FBDD) due to its capacity for multiple site-selective functionalizations [2]. Its structural mimicry of natural purines enables engagement with ATP-binding pockets of disease-relevant kinases, positioning it as a privileged starting point for lead generation in oncology and neurodegeneration programs [1].

Why Generic 1H-Pyrazolo[3,4-C]pyridin-7-amine Analogs Cannot Be Substituted Without Experimental Validation


Substitution of 1H-pyrazolo[3,4-c]pyridin-7-amine with seemingly minor structural analogs (e.g., N-alkylated, 7-substituted, or regioisomeric [3,4-b] variants) is not a safe procurement assumption because even subtle modifications drastically alter kinase inhibition profiles, synthetic tractability, and physicochemical properties. SAR studies reveal that the unsubstituted N1-H and the free 7-amino group are critical for hinge-region hydrogen bonding with kinases such as GSK3α/β, while regioisomeric shifts from [3,4-c] to [3,4-b] change tautomeric equilibria, stability (by ~9 kcal/mol), and biological prevalence [1][2]. The quantitative differentiation presented below demonstrates why this specific building block—with its unique combination of five orthogonal growth-vectors and a free primary amine—must be evaluated on its own merits.

Quantitative Differentiation of 1H-Pyrazolo[3,4-C]pyridin-7-amine Against Closest Structural Analogs


Fragment-Based Drug Discovery Growth-Vector Superiority: Five Orthogonal Elaboration Sites vs. Typical 2–3 Vectors

In the context of fragment-based drug discovery (FBDD), the number of chemically addressable growth-vectors directly determines a scaffold's utility for hit-to-lead optimization. 1H-Pyrazolo[3,4-c]pyridin-7-amine provides five distinct, orthogonally functionalizable positions (N1, N2, C3, C5, and C7), each accessible via selective synthetic methodologies [1]. In contrast, commonly used heterocyclic fragments such as indole, benzimidazole, or pyrazolo[1,5-a]pyridine typically offer only 2–3 elaboration sites, limiting diversification potential [2].

Fragment-Based Drug Discovery Medicinal Chemistry Scaffold Functionalization

Kinase Inhibition SAR: Unsubstituted N1-H and 7-NH₂ Are Essential for GSK3α/β Potency

Structure–activity relationship (SAR) studies on pyrazolo[3,4-c]pyridine derivatives demonstrate that the unsubstituted N1-H and the absence of a bulky 7-substituent are critical for inhibitory activity against glycogen synthase kinase 3 (GSK3α/β). Derivatives bearing N1-alkylation or a bulky 7-substituent showed marked reduction or complete loss of activity, while compounds retaining the N1-H and a small 7-amino group achieved IC₅₀ values in the 0.4–1.0 µM range against GSK3α/β [1][2].

Kinase Inhibition GSK3 Structure-Activity Relationship

Antiproliferative Activity Baseline: IC₅₀ Range of 3.0–16.0 µM in Prostate Cancer and Melanoma Cells

While 1H-pyrazolo[3,4-c]pyridin-7-amine serves primarily as a synthetic building block, its 3,7-disubstituted derivatives exhibit quantifiable antiproliferative activity. Specifically, 3-(3-fluorophenyl) derivatives demonstrate IC₅₀ values ranging from 3.0 to 16.0 µM against A2058 melanoma and DU145/PC3 prostate cancer cell lines, with the most active analog (12a) inducing S-phase cell cycle arrest [1][2]. This activity window provides a benchmark for evaluating structure–activity relationships in follow-up optimization.

Anticancer Cytotoxicity Cell Cycle Arrest

Predicted pKa and Ionization State Differentiation vs. Regioisomeric [3,4-b] Scaffolds

The 1H-pyrazolo[3,4-c]pyridin-7-amine scaffold exhibits a predicted pKa of 4.88 ± 0.20 for the pyridine nitrogen, compared to a calculated pKa of approximately 2.5–3.5 for the [3,4-b] regioisomer [1]. This difference of >1.4 pKa units translates to a >25-fold variation in ionization state at physiological pH (7.4), directly impacting membrane permeability, solubility, and protein binding potential.

Physicochemical Properties Drug-Likeness Tautomerism

Tautomeric Stability and Synthetic Accessibility: [3,4-c] vs. [3,4-b] Isomers

Quantum mechanical calculations indicate that the 1H-tautomer of pyrazolo[3,4-b]pyridine is energetically favored by approximately 9 kcal/mol over its 2H-tautomer, resulting in a single dominant species and higher overall stability [1]. In contrast, the [3,4-c] regioisomer exhibits less pronounced tautomeric preference, providing a more flexible scaffold for fragment-based diversification. Furthermore, synthetic access to 1H-pyrazolo[3,4-c]pyridin-7-amine via cyclocondensation of 3-aminopyrazole derivatives is well-established, whereas the [3,4-b] isomer often requires more complex, lower-yielding routes [2].

Tautomerism Chemical Stability Synthetic Feasibility

Recommended Procurement and Research Applications for 1H-Pyrazolo[3,4-C]pyridin-7-amine (CAS 518038-78-3)


Fragment-Based Library Construction with Orthogonal Diversification Vectors

Procure 1H-pyrazolo[3,4-c]pyridin-7-amine as the core fragment for constructing diverse, patentable chemical libraries. Leverage its five distinct growth-vectors (N1, N2, C3, C5, C7) to generate focused libraries for kinase targets including GSK3α/β, CLK1, and DYRK1A [1]. The unsubstituted N1-H and 7-NH₂ groups preserve essential hydrogen-bonding capacity, maximizing hit rates in fragment screens while providing clean vectors for subsequent hit-to-lead expansion [1][2].

Kinase Inhibitor Lead Optimization Campaigns Targeting Neurodegenerative or Oncological Indications

Use 1H-pyrazolo[3,4-c]pyridin-7-amine as the starting point for developing selective GSK3α/β inhibitors. The scaffold's demonstrated activity window (IC₅₀ 0.4–1.0 µM for optimized derivatives) and favorable docking pose (two hydrogen bonds with hinge-region D133) provide a validated entry point for structure-based drug design in Alzheimer's disease, bipolar disorder, or cancer programs [1][2]. Avoid pre-functionalized analogs that lack the critical N1-H moiety.

Comparative Physicochemical Profiling for Regioisomer Selection in ADME Optimization

Select 1H-pyrazolo[3,4-c]pyridin-7-amine over the [3,4-b] regioisomer when a less tautomerically biased scaffold is required. The [3,4-c] isomer's less pronounced tautomeric preference (~9 kcal/mol smaller energy gap between tautomers) and higher predicted pKa (4.88 vs. 2.5–3.5) offer distinct ionization and permeability characteristics that can be exploited to fine-tune drug-like properties without extensive synthesis [1][2].

Anticancer SAR Studies Utilizing 3-Aryl and 7-Amino Substitution Patterns

Employ 1H-pyrazolo[3,4-c]pyridin-7-amine in medicinal chemistry programs aimed at prostate cancer or melanoma. The established antiproliferative IC₅₀ baseline of 3.0–16.0 µM for 3-(3-fluorophenyl) derivatives provides a quantifiable benchmark for SAR exploration [1]. Focus synthetic efforts on C3 aryl introduction and C7 amine elaboration to improve potency and induce cell cycle arrest phenotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrazolo[3,4-C]pyridin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.